

Spectroscopic Analysis of 1,4-Benzenedimethanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1,4-Benzenedimethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for **1,4-Benzenedimethanol**. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for easy reference and comparison.

Introduction

1,4-Benzenedimethanol, also known as terephthalyl alcohol, is a symmetrical aromatic diol with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene ring substituted at the para positions with two hydroxymethyl (-CH₂OH) groups. This bifunctionality makes it a valuable precursor in the synthesis of various polymers, resins, and other organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of **1,4-Benzenedimethanol** in research and development settings. This guide focuses on two primary spectroscopic techniques: FT-IR and NMR (¹H and ¹³C), which provide detailed information about the molecule's functional groups and atomic connectivity.

FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of **1,4-**

Benzenedimethanol exhibits characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic C-H bonds.

Table 1: FT-IR Spectral Data for **1,4-Benzenedimethanol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3200-3400 | Strong, Broad | O-H stretch (from the hydroxyl groups) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch (from the -CH ₂ - groups) |
| ~1600, ~1470 | Weak-Medium | C=C stretch in the aromatic ring |
| ~1010-1050 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | para-disubstituted benzene ring (C-H out-of-plane bend) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, or thin film).

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1,4-Benzenedimethanol** is relatively simple due to the molecule's symmetry.

Table 2: ¹H NMR Spectral Data for **1,4-Benzenedimethanol**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Solvent |
|-------------------------------------|--------------|-------------|---|-------------------------|
| ~7.30 | Singlet | 4H | Aromatic protons (Ar-H) | CDCl ₃ [1] |
| ~4.65 | Singlet | 4H | Methylene protons (-CH ₂ -) | CDCl ₃ [1] |
| ~5.15 | Triplet | 2H | Hydroxyl protons (-OH) | DMSO-d ₆ [2] |
| ~7.25 | Singlet | 4H | Aromatic protons (Ar-H) | DMSO-d ₆ [2] |
| ~4.45 | Doublet | 4H | Methylene protons (-CH ₂ -) | DMSO-d ₆ [2] |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet. The multiplicity of the methylene protons can also be affected by the coupling with the hydroxyl protons, which can sometimes be decoupled.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **1,4-Benzenedimethanol** is also simplified by its symmetry, showing only three distinct carbon signals.

Table 3: ¹³C NMR Spectral Data for **1,4-Benzenedimethanol**

| Chemical Shift (δ , ppm) | Assignment | Solvent |
|----------------------------------|---|-------------------|
| ~140 | Quaternary aromatic carbons (C-CH ₂ OH) | CDCl ₃ |
| ~127 | Aromatic methine carbons (CH) | CDCl ₃ |
| ~64 | Methylene carbons (-CH ₂) | CDCl ₃ |

Experimental Protocols

Accurate and reproducible spectral data are contingent upon proper sample preparation and instrument operation. The following are detailed protocols for acquiring FT-IR and NMR spectra of **1,4-Benzenedimethanol**.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the FT-IR spectrum of a solid sample.[\[3\]](#)[\[4\]](#)

- Sample and KBr Preparation:
 - Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.
 - Grind approximately 1-2 mg of **1,4-Benzenedimethanol** and 100-200 mg of the dried KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[3\]](#)
- Pellet Formation:
 - Transfer the powdered mixture to a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.
 - Acquire the sample spectrum.

NMR Spectroscopy Protocol

This protocol outlines the general steps for preparing a sample of **1,4-Benzenedimethanol** for NMR analysis.[\[5\]](#)[\[6\]](#)

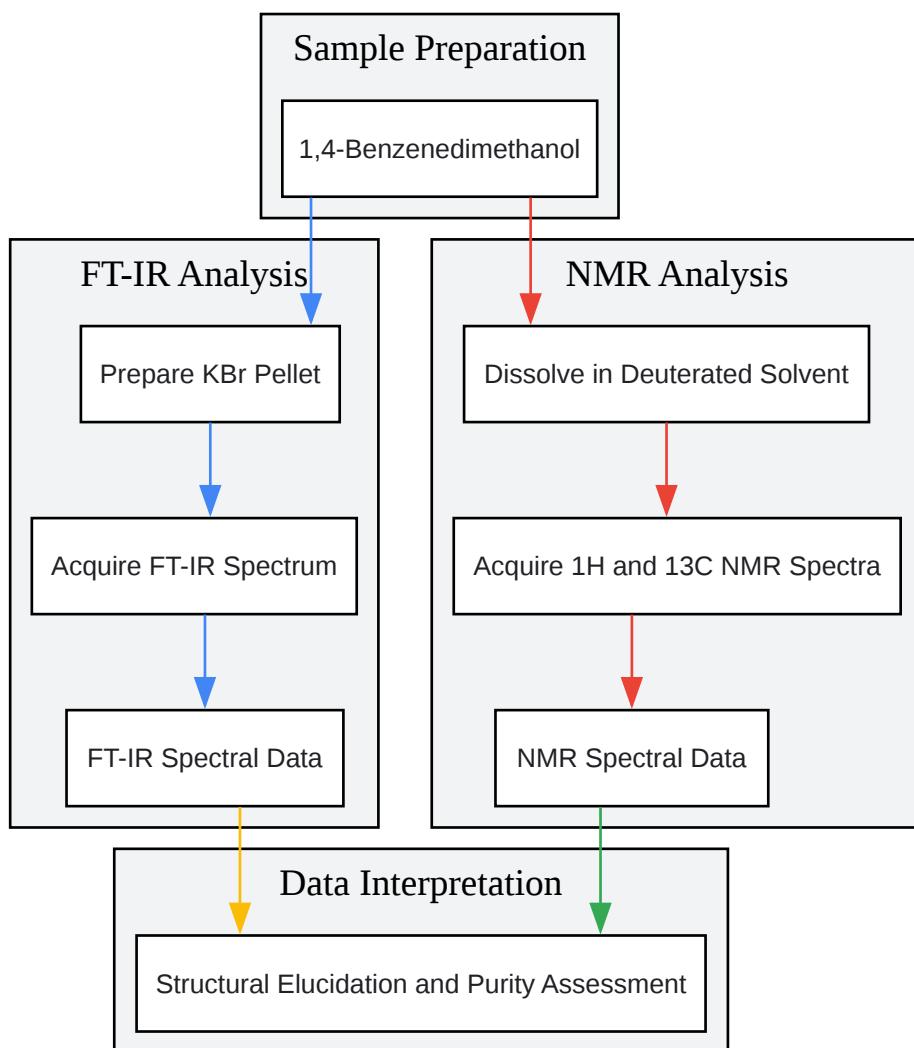
- Sample Preparation:

- Weigh approximately 5-10 mg of **1,4-Benzenedimethanol** directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to the NMR tube. Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum.^[6]
- Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved.

- Spectral Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.
 - Place the sample in the NMR spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H and ^{13}C NMR spectra using standard acquisition parameters.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,4-Benzenedimethanol**.



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Caption: Workflow for the spectroscopic analysis of **1,4-Benzenedimethanol**.

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References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 6. azolifesciences.com [azolifesciences.com]
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